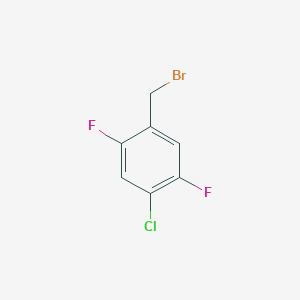

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene

Vue d'ensemble

Description

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is a brominated derivative of benzene . The compound’s structure and reactivity are influenced by the presence of the bromomethyl group, which can participate in further chemical transformations.

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene .Molecular Structure Analysis

The molecular structure of brominated benzenes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods . These findings are relevant for understanding the molecular structure of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene.Chemical Reactions Analysis

Brominated benzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers. The free energy differences between isomers of brominated cyclohexyl systems have been explored, providing information on their stability and conformational preferences.Applications De Recherche Scientifique

Synthesis of Block Copolymers

This compound is utilized in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . The process involves using a RAFT-macro agent, which is obtained by reacting 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide . The resulting block copolymers, such as poly(styrene-b-methyl methacrylate), have applications in creating materials with unique properties like phase-separated domains, which are useful in various industries including automotive and medical devices.

Controlled Radical Polymerization

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene: is employed as an initiator in controlled radical polymerization processes . This technique is essential for producing polymers with predetermined molecular weights and low polydispersity, which are critical for high-performance materials used in coatings, adhesives, and electronics.

Asymmetric Esterification

The compound serves as a reagent in asymmetric esterification reactions . These reactions are significant in the synthesis of chiral molecules, which are important in the pharmaceutical industry for creating drugs with specific enantiomeric forms that can result in better efficacy and reduced side effects.

Synthesis of Cyclopropanes

It is used in the synthesis of cyclopropanes, which are a class of compounds with a three-membered ring structure. Cyclopropanes are found in many biologically active molecules and are valuable in medicinal chemistry for drug discovery and development.

Peptide Synthesis

As an alkylating agent, 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is used in peptide synthesis. Peptides have numerous applications in therapeutics as hormones, enzyme inhibitors, and antibiotics, making this an important area of research.

Polymer Synthesis Catalyst

This chemical also acts as a catalyst in the synthesis of polymers. Catalysts are crucial for controlling the rate and specificity of polymerization reactions, leading to materials with desired properties for use in various sectors such as packaging, construction, and textiles.

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. It has been observed that 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Safety and Hazards

Propriétés

IUPAC Name |

1-(bromomethyl)-4-chloro-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSFCZCGSJARIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695107 | |

| Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |

CAS RN |

945262-21-5 | |

| Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

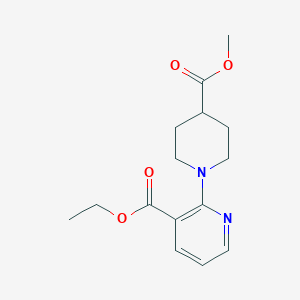

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

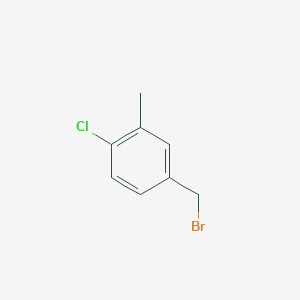

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.